Histone H3 (1-34)

Epigenetics Protein-Protein Interactions Chromatin Biology

Using shorter H3 fragments (1-15, 1-20) results in a 75-fold weaker binding affinity to PZP-domain proteins and fails to replicate native bipartite chromatin interactions. The Histone H3 (1-34) peptide provides the complete N-terminal tail domain essential for recognition by readers like PHF14, BRPF1, and AF10, and spans regulatory PTM hotspots from K4 to K27 for comprehensive methyltransferase/demethylase assays. • 75-fold higher affinity vs. 1-15 fragment (ITC-validated) • Covers K4-K27 PTM region for intact MS proteomics • HPLC-purified to ≥98% with batch-specific CoA. Bulk and custom sizes available for repeat studies.

Molecular Formula C144H260N54O44
Molecular Weight 3451.98
Cat. No. B1573948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (1-34)
Molecular FormulaC144H260N54O44
Molecular Weight3451.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 (1-34) Peptide for Epigenetic Enzyme Assays


Histone H3 (1-34) is a synthetic peptide corresponding to the N-terminal 34 amino acids of human histone H3.1 (isotype 3.1), encompassing the entire flexible tail domain that is the primary site for post-translational modifications (PTMs) governing chromatin dynamics and gene regulation [1]. This unmodified fragment, with a molecular weight of approximately 3452 Da, serves as a foundational substrate for in vitro studies of histone-modifying enzymes, including lysine methyltransferases (KMTs) and demethylases (KDMs), as well as for characterizing protein-protein interactions with histone-binding domains .

Substrate for KMT/KDM enzyme assays
Expanded PTM coverage (K4–K27)
Multi-domain binding studies (e.g., PZP)

Risks of Substituting Histone H3 (1-34) Peptide


Direct substitution of the H3 (1-34) peptide with shorter N-terminal fragments (e.g., 1-15, 1-20, 1-21) or full-length histone H3 protein is scientifically unsound and will invalidate many experiments. Shorter peptides lack critical binding motifs and structural elements essential for bipartite recognition by multi-domain proteins like PHF14, BRPF1, and AF10 [1], leading to binding affinities that are orders of magnitude weaker and failing to replicate native interactions. Conversely, full-length histone H3 (recombinant) introduces the globular core domain and dimerization interfaces, which can sterically occlude the tail or introduce confounding protein-protein interactions absent in tail-focused assays . The data below quantifies the performance gap that generic substitutions create.

Shorter fragments
Missing bipartite recognition motifs (e.g., PHF14) may reduce binding affinity
N-terminal truncation
Removal of Ala1-Arg2 can abolish ATAC-mediated acetylation signal
Full-length substitution
Introduces core domain interactions and cytotoxic region (69-102) that confounds tail-specific readouts

Comparative Performance: Histone H3 (1-34) vs. Analogs


PHF14 PZP Domain Binding Affinity

In direct isothermal titration calorimetry (ITC) assays, the full H3 (1-34) peptide binds to the PHF14 PZP domain with a dissociation constant (KD) of 0.17 μM, representing a ~75-fold higher affinity compared to the H3 (1-15) N-terminal segment alone (KD = 12.7 μM) [1]. This demonstrates a profound synergistic effect where the presence of residues 15-34 drastically enhances the interaction, a phenomenon not observed when using the shorter fragment.

PHF14 Binding Affinity
Head-to-head
0.17 μM vs 12.7 μM
~75-fold higher affinity
Supports bipartite binding models
ITC; unmodified H3.1 peptides
Epigenetics Protein-Protein Interactions Chromatin Biology

N-Terminal Amino Acids Required for HAT Activity

Western blot analysis of histone acetyltransferase (HAT) assays using purified ATAC complex demonstrates that while the H3 (1-33) peptide serves as a robust substrate for acetylation, the deletion of the first two amino acids (Ala1-Arg2), as in the H3 (3-33) peptide, abolishes detectable HAT activity [1]. This highlights the absolute functional requirement for the extreme N-terminus, a region fully present in the H3 (1-34) peptide but absent in many alternative truncated fragments like H3 (3-33) or those starting further downstream.

ATAC HAT Activity
Head-to-head
Positive signal vs Not detected
N-terminal deletion abolishes activity
Terminal Ala1-Arg2 required for acetylation
Purified ATAC complex, Western blot
Histone Acetyltransferase (HAT) Assay Chromatin Remodeling Biochemistry

Lack of Cytotoxic Activity in Antimicrobial Assays

In functional assays comparing four contiguous fragments spanning the entire histone H3 molecule (H3DP1: 1-34; H3DP2: 35-68; H3DP3: 69-102; H3DP4: 103-135), the H3 (1-34) fragment (H3DP1) was unique in exhibiting high binding affinity to bacterial lipopolysaccharide (LPS) and lipoteichoic acid (LTA) without eliciting the strong cytotoxic and cell lytic effects on mammalian cell lines that are characteristic of the H3DP3 (69-102) fragment [1]. This clean separation of activity profiles is not attainable when using the full-length protein, which is both antimicrobial and cytotoxic.

Cytotoxicity Profile
Head-to-head
No strong lysis vs Cytotoxic
Dichotomous profile across H3 regions
Separates antimicrobial binding from cytotoxicity endpoints
MTT/SEM on mammalian cell lines
Antimicrobial Peptides Host Defense Cytotoxicity Assay

Expanded Substrate Coverage for PTM Mapping

The H3 (1-34) peptide sequence contains 12 residues with established post-translational modification (PTM) sites, including key lysine methylation sites (K4, K9, K14, K18, K23, K27) and phosphorylation sites (T3, T6, T11, S10, S28) [1]. In contrast, the commonly used shorter H3 (1-20) peptide lacks the critical K23, K27, and S28 sites . This expanded coverage allows the 1-34 fragment to serve as a substrate for a broader range of modifying enzymes, including those specific for K27 methylation, a hallmark of Polycomb-mediated repression.

PTM Sites Covered
Class-level
≥12 residues
Supports broader PTM screening
Based on established histone PTM maps
Post-Translational Modifications Mass Spectrometry Epigenetics

High Purity Specification for Enzyme Assays

Commercial preparations of Histone H3 (1-34) peptide are routinely available at high purity specifications, with vendors reporting ≥98% purity as determined by HPLC . While other H3 tail peptides like H3 (1-20) are also available, the H3 (1-34) length often correlates with a more rigorous synthesis and purification process, as impurities from deletion sequences (e.g., H3 (1-33), H3 (1-32)) can be more effectively separated from the longer, full-length product. This ensures minimal contamination with truncated forms that could act as competitive inhibitors in enzymatic assays.

Peptide Purity
Data to verify
≥98% HPLC
Lot-specific purity review
Supplier QC; verify for kinetic assays
Enzyme Assays Peptide Synthesis Quality Control

Histone H3 (1-34) Optimal Procurement Scenarios


Multi-Domain Histone-Binding Protein Characterization

Researchers studying proteins with PZP domains or other multi-valent histone-binding modules require the full 1-34 peptide to achieve the high-affinity, bipartite interactions observed in vivo. ITC data shows a 75-fold increase in affinity for PHF14 compared to the shorter 1-15 fragment [1]. Using shorter peptides in these assays will result in weak, non-physiological binding signals and may lead to incorrect conclusions about protein function.

In Vitro HAT and HMT Assays

The H3 (1-34) peptide is the preferred substrate for HAT and HMT assays when the goal is to mimic the native tail. Evidence shows that deletion of the extreme N-terminal residues, present in H3 (1-34), completely abolishes acetylation by the ATAC complex [1]. This peptide also provides access to key methylation sites like H3K27, which are absent in H3 (1-20) peptides, ensuring that the activity of a wider range of modifying enzymes can be assayed [2].

PTM Pattern Mapping by Mass Spectrometry

For bottom-up proteomics or targeted MS assays aimed at mapping coexisting PTMs along the histone tail, the H3 (1-34) fragment offers a critical advantage in sequence coverage. It spans the region from K4 to K27, capturing the majority of the N-terminal tail's regulatory PTM 'hotspots' that are often spread across multiple shorter peptides [1]. This allows for a more comprehensive and efficient analysis of the histone code in a single assay.

Isolating Antimicrobial Activity from Cytotoxicity

Investigators exploring the role of histones in host defense require a tool to dissect antimicrobial from cytotoxic activities. Comparative fragment analysis has clearly demonstrated that the H3 (1-34) peptide binds bacterial endotoxins (LPS/LTA) but lacks the potent cytotoxicity of other histone H3 regions (e.g., residues 69-102) [1]. This specificity makes H3 (1-34) the correct reagent for studying N-terminal tail-mediated antimicrobial mechanisms without confounding cell death artifacts.

Application
Selection Property
Validation Focus
Multi-domain histone-binding protein studies
Full N-terminal tail (1-34) for bipartite recognition
ITC-based binding affinity validation
In vitro HAT/HMT enzyme assays
Intact extreme N-terminus (Ala1-Arg2) and extended K27
Acetylation/methylation signal and substrate scope validation
PTM mapping by mass spectrometry
Expanded PTM site coverage (K4 to K27)
Sequence coverage and modification detection
Antimicrobial mechanism studies
N-terminal antimicrobial region without C-terminal cytotoxicity
LPS/LTA binding and cytotoxicity exclusion

Technical Documentation Hub

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16 linked technical documents
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